4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide
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Overview
Description
4-bromo-N-(tricyclo[3210~2,4~]oct-6-ylmethyl)benzamide is a complex organic compound characterized by the presence of a bromine atom, a benzamide group, and a tricyclo[32102,4]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the tricyclo[3.2.1.02,4]octane derivative. This intermediate is then reacted with a brominated benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide include:
This compound: A closely related compound with similar structural features.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another brominated benzamide with different substituents.
Uniqueness
The uniqueness of this compound lies in its tricyclo[3.2.1.02,4]octane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18BrNO |
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Molecular Weight |
320.22g/mol |
IUPAC Name |
4-bromo-N-(6-tricyclo[3.2.1.02,4]octanylmethyl)benzamide |
InChI |
InChI=1S/C16H18BrNO/c17-12-3-1-9(2-4-12)16(19)18-8-11-5-10-6-13(11)15-7-14(10)15/h1-4,10-11,13-15H,5-8H2,(H,18,19) |
InChI Key |
BBHGAYAJUZQSGO-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1CNC(=O)C3=CC=C(C=C3)Br)C4C2C4 |
Canonical SMILES |
C1C2CC(C1CNC(=O)C3=CC=C(C=C3)Br)C4C2C4 |
Origin of Product |
United States |
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